molecular formula C9H14N2O B1443483 3-Amino-1-isobutylpyridin-2(1H)-one CAS No. 1447959-09-2

3-Amino-1-isobutylpyridin-2(1H)-one

Cat. No. B1443483
M. Wt: 166.22 g/mol
InChI Key: MAMCRXKIENEIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-isobutylpyridin-2(1H)-one, commonly referred to as AIP, is a heterocyclic compound found in a wide range of pharmaceuticals, agrochemicals, and other products. AIP is a valuable compound for its ability to interact with a variety of biological systems, making it a popular choice for research into new drug therapies. AIP has been studied for its potential to act as an antifungal agent, as an anti-inflammatory agent, and as a potential treatment for various neurological disorders.

Scientific Research Applications

Synthesis and Reactivity

  • The development of efficient, stereoselective processes for preparing key intermediates in drug synthesis is critical. For example, Fleck et al. (2003) describe a method for preparing a key intermediate in the development of an antibiotic, showcasing the importance of stereoselective synthesis in medicinal chemistry (Fleck et al., 2003).

  • Smyth et al. (2010) explored the synthesis and reactivity of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, demonstrating their potential as kinase inhibitors, highlighting the heteroaromatic scaffolds' relevance in targeting cancer and other diseases (Smyth et al., 2010).

Applications in Corrosion Inhibition

  • Verma et al. (2016) investigated 3-amino alkylated indoles as corrosion inhibitors for mild steel, showcasing how structural modifications of amino-substituted compounds can enhance their performance as corrosion inhibitors (Verma et al., 2016).

Enzymatic Preparation and Biotransformation

  • Chen et al. (2011) discussed the enzymatic routes for preparing (S)-amino acids, essential for synthesizing antidiabetic drugs, illustrating the importance of biocatalysis in generating chirally pure compounds (Chen et al., 2011).

Novel Scaffolds for Anticancer Activity

  • Jadhav et al. (2021) reported on a rapid multicomponent synthesis of 3-amino-1-alkylpyridin-2(1H)-one derivatives in ionic liquids, highlighting their potential as anticancer scaffolds. This study exemplifies the exploration of novel synthetic routes to develop therapeutically relevant molecules (Jadhav et al., 2021).

Antimicrobial and Antiviral Activity

  • Abu-Youssef et al. (2010) synthesized complexes with potential antimicrobial activity, illustrating how structural modifications can enhance bioactivity against various pathogens (Abu-Youssef et al., 2010).

properties

IUPAC Name

3-amino-1-(2-methylpropyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)6-11-5-3-4-8(10)9(11)12/h3-5,7H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMCRXKIENEIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-isobutylpyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-isobutylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-isobutylpyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-Amino-1-isobutylpyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3-Amino-1-isobutylpyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-isobutylpyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-Amino-1-isobutylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.